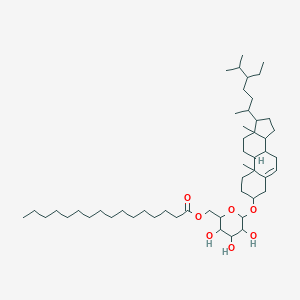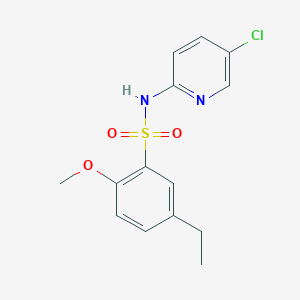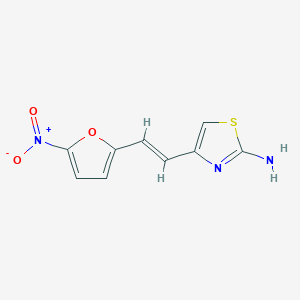
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with an amino group and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole typically involves the reaction of 4-bromo-1-(5′-nitro-2′-furyl)but-1-en-3-one with thiourea. This reaction proceeds under reflux conditions in a suitable solvent such as chloroform. The reaction yields the desired thiazole derivative along with its α- and N-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The nitrofuran moiety can be reduced to form amino derivatives, while the thiazole ring can undergo oxidation under specific conditions.
Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Thiourea: Used in the initial synthesis of the thiazole ring.
Chloroform: Common solvent for the synthesis reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitrofuran moiety.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
N-Substituted Derivatives: Formed through nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitrofuran moiety.
Schiff Bases: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
Medicinal Chemistry: Exhibits antimicrobial, antifungal, and antitumor activities.
Materials Science: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole is primarily attributed to its ability to interact with specific molecular targets:
Comparison with Similar Compounds
2-Amino-4-(2-(5-nitro-2-furanyl)ethenyl)thiazole can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative with similar antimicrobial properties but lacking the nitrofuran moiety.
2-Amino-5-nitrothiazole: Another nitro-substituted thiazole with comparable biological activities but different structural features.
2-Amino-4-(2-furanyl)thiazole: Similar to the target compound but without the nitro group, resulting in different reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in medicinal chemistry, biology, and materials science.
Properties
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c10-9-11-6(5-16-9)1-2-7-3-4-8(15-7)12(13)14/h1-5H,(H2,10,11)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXJAGDUUTVQRV-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16239-84-2 |
Source


|
| Record name | Thiazole, 2-amino-4-(2-(5-nitro-2-furyl)vinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene](/img/structure/B230767.png)
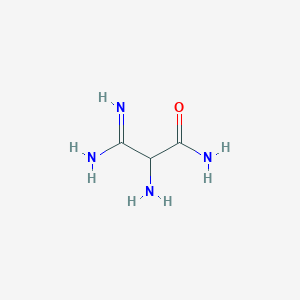
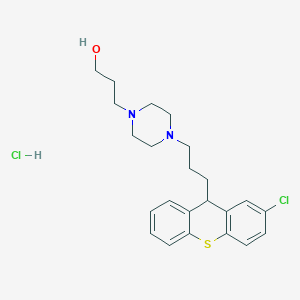
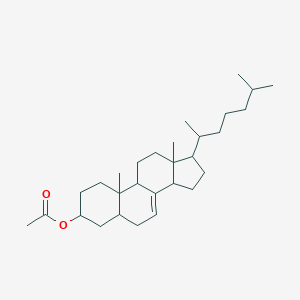
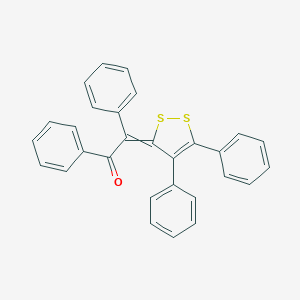
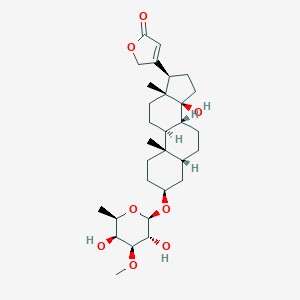
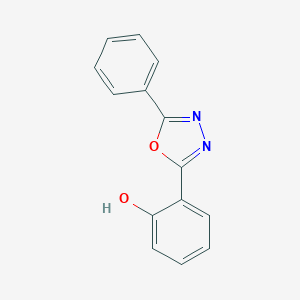
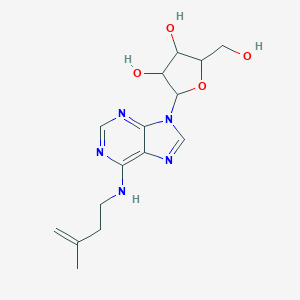
![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)


